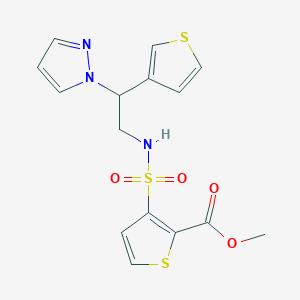
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as DPA-714, is a novel and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been shown to have potential applications in the fields of neuroimaging and neuroinflammation.
Wirkmechanismus
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide binds selectively to TSPO, which is expressed on the outer mitochondrial membrane of cells. TSPO is involved in the transport of cholesterol and other lipids into the mitochondria, where they are metabolized to produce energy. TSPO is also involved in the regulation of apoptosis and inflammation. Binding of this compound to TSPO has been shown to modulate these processes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of inflammation, apoptosis, and lipid metabolism. In particular, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to injury or infection. This compound has also been shown to modulate the expression of genes involved in lipid metabolism, leading to changes in cholesterol and lipid levels in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for use in lab experiments, including its high selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has several limitations, including its relatively low affinity for TSPO compared to other ligands, its short half-life in vivo, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide, including the development of more potent and selective TSPO ligands, the investigation of the role of TSPO in other diseases, and the development of new imaging techniques to visualize TSPO expression in vivo. Additionally, the potential therapeutic applications of this compound in the treatment of neurodegenerative disorders and cancer warrant further investigation.
Synthesemethoden
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)piperidine-3-carboxylic acid with diphenylmethylamine and 1-methyl-1H-pyrazole-4-carboxylic acid, followed by coupling with the appropriate acid chloride. Alternatively, this compound can be synthesized using a one-pot reaction of diphenylmethylamine, 1-(4-chlorophenyl)piperidine-3-carboxylic acid, and 1-methyl-1H-pyrazole-4-carboxylic acid with the appropriate coupling reagent.
Wissenschaftliche Forschungsanwendungen
N-(diphenylmethyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carboxamide has been used extensively in preclinical studies to investigate the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation. In particular, this compound has been used in neuroimaging studies to visualize TSPO expression in the brain, which is upregulated in response to inflammation and injury. This compound has also been used in studies investigating the role of TSPO in cancer, where it has been shown to have potential as a diagnostic and therapeutic agent.
Eigenschaften
IUPAC Name |
N-benzhydryl-3-(1-methylpyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-26-16-21(15-24-26)20-13-8-14-27(17-20)23(28)25-22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,15-16,20,22H,8,13-14,17H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXCJMMRURKPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

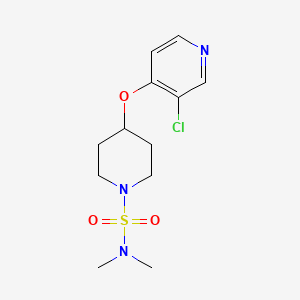

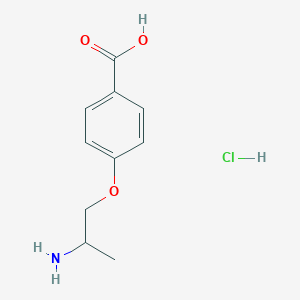
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
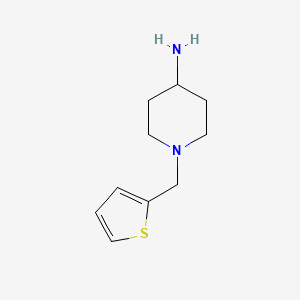


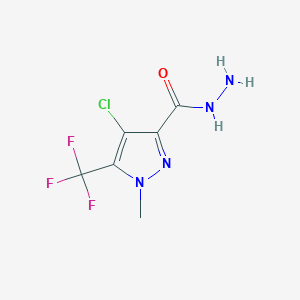
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)
![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)
